

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Boc-7-azaindole

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Compound of Interest

Compound Name: *tert*-butyl 3-formyl-1*H*-pyrrolo[2,3-*b*]pyridine-1-carboxylate

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This document provides a detailed protocol for the Vilsmeier-Haack formylation of N-Boc-7-azaindole to synthesize ***tert*-butyl 3-formyl-1*H*-pyrrolo[2,3-*b*]pyridine-1-carboxylate**. This key intermediate is valuable in the synthesis of various biologically active compounds.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[1][2]} The reaction utilizes a Vilsmeier reagent, typically generated *in situ* from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.^{[3][4]} In the context of 7-azaindole chemistry, regioselective formylation at the C3 position is a crucial step for the elaboration of this privileged scaffold in medicinal chemistry. The Boc protecting group on the nitrogen atom of 7-azaindole enhances its stability and solubility in organic solvents, facilitating subsequent synthetic transformations.

Reaction and Mechanism

The Vilsmeier-Haack formylation of N-Boc-7-azaindole proceeds through the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich N-Boc-7-azaindole then attacks the Vilsmeier reagent, leading to the formation of an

iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde, **tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate**.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the Vilsmeier-Haack formylation of an indole derivative, which can be adapted for N-Boc-7-azaindole.

Reagent/Parameter	Molar Ratio/Value	Notes
N-Boc-7-azaindole	1.0 equiv	Starting material
N,N-Dimethylformamide (DMF)	6.0 equiv	Reagent and solvent
Phosphorus oxychloride (POCl ₃)	3.0 equiv	Reagent
Reaction Temperature	75 °C	Optimal for reaction progression
Reaction Time	6 hours	Typical duration for completion
Work-up	Aqueous NaOH	To hydrolyze the intermediate and neutralize the reaction mixture
Yield	Excellent	High yields are typically observed for this reaction

Experimental Protocol

Materials:

- N-Boc-7-azaindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Sodium hydroxide (NaOH)

- Ethyl acetate
- Deionized water
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Vilsmeier Reagent Formation:
 - In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (6.0 equiv).
 - Cool the flask in an ice bath to 0-5 °C.
 - Slowly add phosphorus oxychloride (3.0 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
 - After the addition is complete, stir the mixture at 0-5 °C for an additional 15-20 minutes. The formation of the Vilsmeier reagent is typically indicated by a change in the appearance of the solution.
- Formylation Reaction:

- To the pre-formed Vilsmeier reagent, add N-Boc-7-azaindole (1.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.
- After the addition of the substrate, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to 75 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

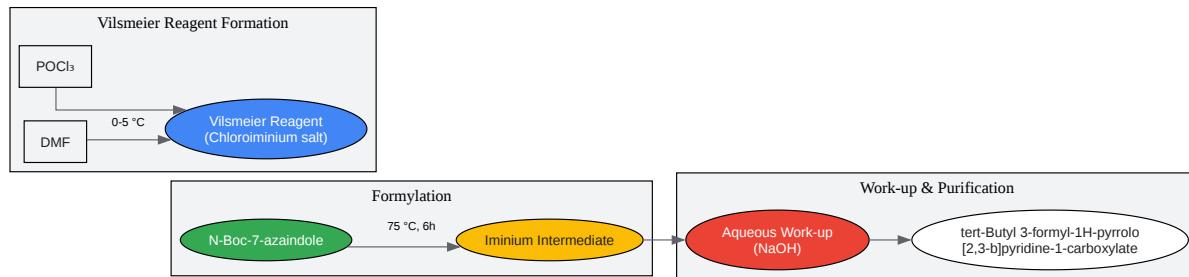
• Work-up and Isolation:

- After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.
- Make the aqueous solution alkaline (pH 8-9) by the slow addition of an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

• Purification:

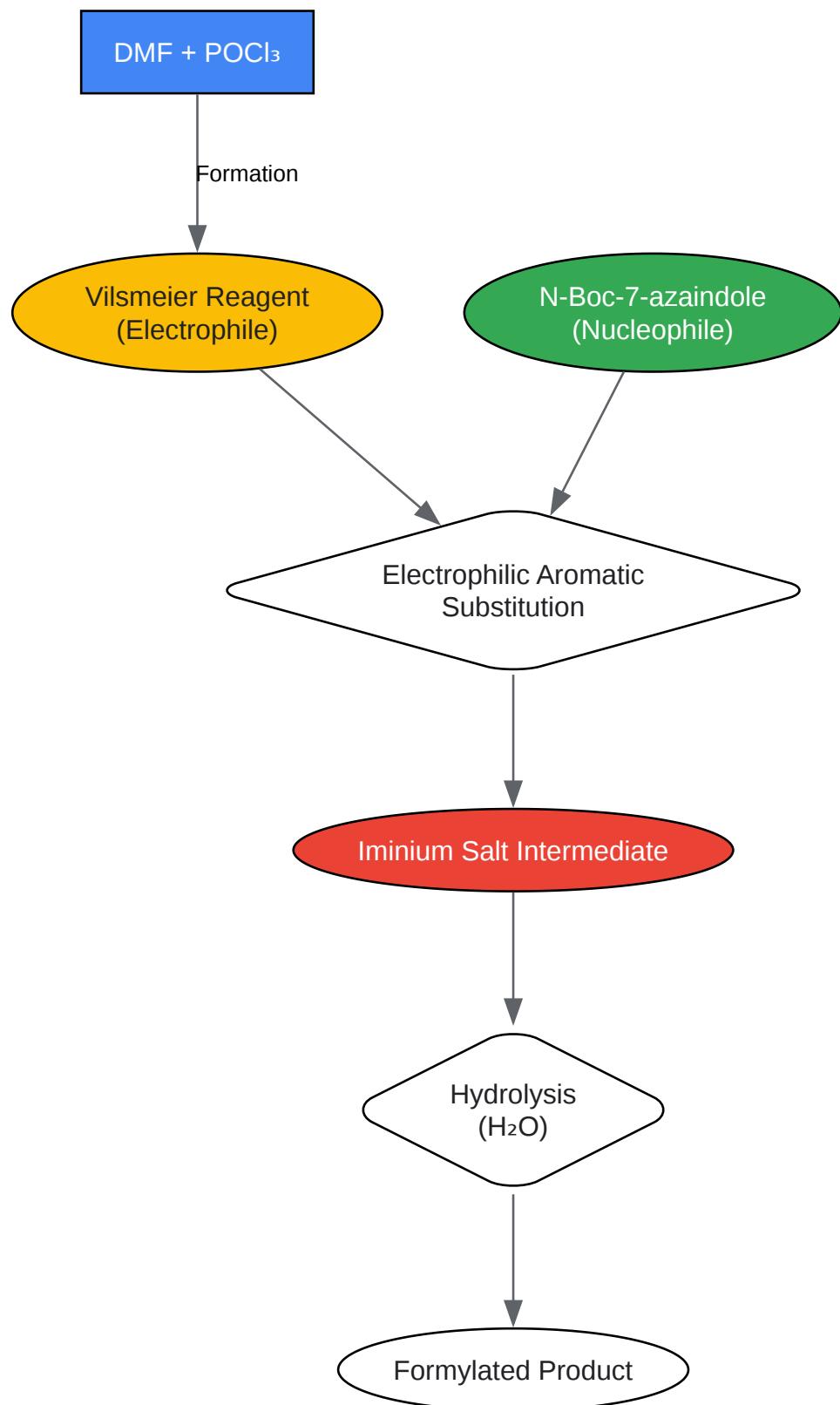
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate** as an off-white powder.[\[5\]](#)

Visualizations



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Caption: Experimental workflow for the Vilsmeier-Haack formylation.



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Caption: Simplified reaction mechanism pathway.

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